molecular formula C14H18Cl2N2O B4581173 2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide

2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide

Cat. No. B4581173
M. Wt: 301.2 g/mol
InChI Key: MPLTUNNOLCYMIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity. These studies often involve substituting the benzamide moiety and introducing different groups to the nitrogen atom of the piperidine to enhance activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by variations in the piperidine ring and substitutions on the benzamide group. These structural variations significantly impact the compound's biological activity and interaction with biological targets. For example, the study by Shim et al. (2002) on a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, analyzed its conformational stability and proposed a pharmacophore model based on its molecular structure (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often include substitutions and modifications that impact their biological activity. The synthesis processes can involve complex reactions such as elimination, reduction, and bromination, as seen in the preparation of various piperidine-based compounds (H. Bi, 2014).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Compounds related to "2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide" have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Piperidine derivatives have shown significant potential in this area, with certain compounds demonstrating potent inhibitory effects on AChE, suggesting applications in antidementia treatment (Sugimoto et al., 1990). These findings highlight the relevance of piperidine derivatives in developing treatments for conditions like Alzheimer's disease.

Antimicrobial and Antifungal Applications

Several studies have focused on synthesizing and characterizing novel benzamide and piperidine derivatives for their antimicrobial and antifungal activities. The development of metal complexes with benzamide derivatives has shown promising antibacterial activities against a range of bacterial strains, indicating potential for antimicrobial drug development (Khatiwora et al., 2013). Additionally, the synthesis of novel reactive N-halamine precursors for application in antimicrobial cellulose offers innovative approaches to creating antimicrobial materials, which can have wide-ranging applications in healthcare and industry (Jiang et al., 2014).

Sigma Receptor Imaging for Cancer

Research into sigma receptor binding radioligands has shown potential for imaging breast cancer. Compounds synthesized for this purpose, similar in functional groups to "2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide," have been evaluated for their ability to bind to sigma receptors, which are overexpressed in breast cancer cells. These studies suggest the feasibility of using such compounds for non-invasive imaging of breast tumors, providing a valuable tool for early diagnosis and treatment planning (John et al., 1999).

properties

IUPAC Name

2,6-dichloro-N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-2-18-8-6-10(7-9-18)17-14(19)13-11(15)4-3-5-12(13)16/h3-5,10H,2,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLTUNNOLCYMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(1-ethylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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